molecular formula C24H25ClN2O2S B069230 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 163837-56-7

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B069230
CAS No.: 163837-56-7
M. Wt: 441 g/mol
InChI Key: JUQGYTLIFLVABO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK 143 involves multiple steps, starting from the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of GSK 143 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

GSK 143 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GSK 143 with modified functional groups, which can be further explored for enhanced biological activity .

Scientific Research Applications

GSK 143 has a wide range of scientific research applications, including:

Mechanism of Action

GSK 143 exerts its effects by selectively inhibiting spleen tyrosine kinase. This enzyme plays a crucial role in signal transduction pathways that mediate immune cell activation, proliferation, and differentiation. By inhibiting spleen tyrosine kinase, GSK 143 disrupts these signaling pathways, leading to reduced immune cell activation and inflammation . The molecular targets of GSK 143 include phosphorylated Erk and other downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK 143

GSK 143 is unique due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. It has demonstrated significant efficacy in preclinical models of autoimmune diseases and chronic lymphocytic leukemia, making it a promising candidate for further clinical development .

Biological Activity

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, with the CAS number 163837-56-7, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a piperazine ring substituted with both chlorophenyl and methylphenyl sulfonyl groups. The following sections will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and research findings.

  • Molecular Formula : C24H25ClN2O2S
  • Molecular Weight : 441.0 g/mol
  • LogP : 5.72 (indicating significant lipophilicity)
  • Solubility : The compound exhibits varied solubility profiles depending on pH, with ACD/LogD values of 6 at physiological pH (7.4) .

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown that certain derivatives of piperazine compounds can inhibit bacterial growth effectively .
  • CNS Activity : As a member of the piperazine family, it interacts with central nervous system receptors. Piperazines are known for their potential in treating neurological disorders due to their dopaminergic activity .
  • Antitumor Effects : Research indicates that compounds with similar structures have demonstrated antitumor activity against various cancer types, including colon and breast cancer. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine nucleus allows for high-affinity binding to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders .
  • Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions where cholinergic signaling is disrupted .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

  • Antimicrobial Screening :
    • In a study evaluating the antibacterial properties of synthesized piperazine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition against S. typhi with an IC50 value comparable to standard antibiotics .
  • CNS Activity Assessment :
    • A pharmacological evaluation highlighted the compound's potential as a CNS agent by demonstrating its efficacy in enhancing dopaminergic neurotransmission in animal models . This suggests possible applications in treating mood disorders.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing antimicrobial, CNS-modulating, and potential antitumor properties. Its ability to bind various receptors and inhibit key enzymes underscores its therapeutic potential across multiple domains.

Biological ActivityMechanismReference
AntimicrobialBacterial growth inhibition
CNS ActivityDopamine receptor modulation
AntitumorCell proliferation modulation
Enzyme InhibitionAChE and urease inhibition

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGYTLIFLVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446265, DTXSID501151209
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474654-20-1, 163837-56-7
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474654-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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